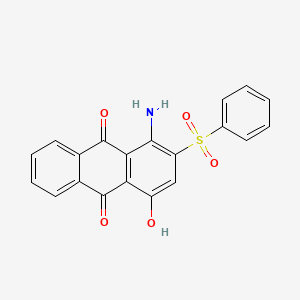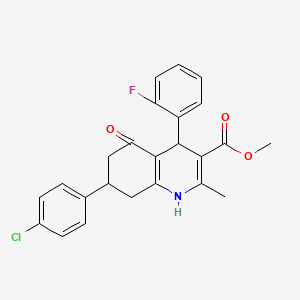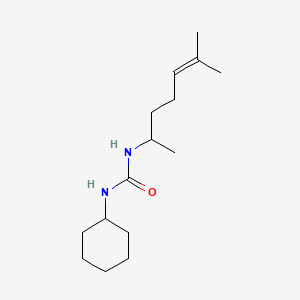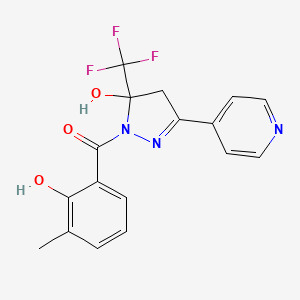
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively researched due to its potential applications in cancer treatment. AQ4N is a bioreductive agent that is activated by hypoxic conditions, which are commonly found in solid tumors.
科学的研究の応用
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been extensively researched for its potential applications in cancer treatment. It has been shown to be effective against a wide range of solid tumors, including breast, lung, and prostate cancer. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is particularly effective against hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy.
作用機序
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is a bioreductive agent that is activated by hypoxic conditions. Under hypoxic conditions, 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is reduced to its active form, which can then undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has also been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that plays a key role in the adaptation of cancer cells to hypoxic conditions.
実験室実験の利点と制限
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, there are also some limitations to using 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone in lab experiments. It can be difficult to control the hypoxic conditions required for 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone activation, and there is also a risk of toxicity if the concentration of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is too high.
将来の方向性
There are a number of future directions for research on 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new delivery methods that can improve the specificity and efficacy of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. Additionally, there is a need for further research on the biochemical and physiological effects of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, as well as its potential applications in combination with other cancer treatments.
合成法
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with p-toluenesulfonyl chloride and then with ammonia. This is followed by the reaction of the resulting product with phenylsulfonyl chloride and sodium hydroxide. The final product is obtained through the reduction of the resulting sulfonamide with sodium dithionite.
特性
IUPAC Name |
1-amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c21-18-15(27(25,26)11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORMFSKDZIHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)

![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)

![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)